molecular formula C17H16N6OS B286699 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

カタログ番号 B286699
分子量: 352.4 g/mol
InChIキー: NZYSDCXINMTPAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It was developed by AstraZeneca and is used for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.

作用機序

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile selectively inhibits the mutant form of EGFR, which is responsible for the growth and proliferation of cancer cells. It does not affect the normal EGFR, which is essential for the growth and survival of healthy cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It also has minimal toxicity on healthy cells, resulting in fewer side effects compared to other chemotherapy drugs.

実験室実験の利点と制限

One of the advantages of using 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments is its specificity towards the mutant EGFR, which allows for more accurate results. However, its high cost and limited availability may hinder its widespread use in research.

将来の方向性

1. Combination therapy: 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used in combination with other drugs to enhance its efficacy and reduce drug resistance.
2. Biomarker identification: Identifying biomarkers that predict patient response to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help personalize treatment plans.
3. Resistance mechanisms: Studying the mechanisms of resistance to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help develop new drugs that overcome resistance.
4. Alternative uses: Investigating the potential of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in treating other cancers with EGFR mutations.
5. Novel drug development: Developing new drugs that target other mutations in the EGFR pathway.

合成法

The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves several steps, including the formation of pyrazole, pyrimidine, and nitrile groups. The final product is obtained through a coupling reaction between the pyrazole and pyrimidine intermediates.

科学的研究の応用

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in improving progression-free survival and overall survival rates in these patients.

特性

分子式

C17H16N6OS

分子量

352.4 g/mol

IUPAC名

5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6OS/c1-10-4-11(2)6-12(5-10)24-15-7-14(20-9-21-15)23-16(19)13(8-18)17(22-23)25-3/h4-7,9H,19H2,1-3H3

InChIキー

NZYSDCXINMTPAJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C

正規SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。